(4-Methoxy-3-Methylphenyl)Methanol
Overview
Description
(4-Methoxy-3-Methylphenyl)Methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications .
Mode of Action
It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes . This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.
Biochemical Pathways
It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules .
Pharmacokinetics
It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water . This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.
Result of Action
Similar compounds have been shown to undergo photooxidation to yield benzaldehydes , which are aromatic compounds with potential applications in various chemical reactions.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether . Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQYUUEVQCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560573 | |
Record name | (4-Methoxy-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114787-91-6 | |
Record name | (4-Methoxy-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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